2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene
Description
2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene is a fluorinated aromatic nitro compound characterized by a benzene ring substituted with a nitro group (-NO₂) at position 1, a fluorine atom at position 4, and a 2,2-difluoroethoxy group (-OCH₂CF₂H) at position 2.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-4-fluoro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-5-1-2-6(12(13)14)7(3-5)15-4-8(10)11/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXTXNBEYNHBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution of Halogen with Difluoroethoxy Group
A widely adopted route involves substituting a halogen atom (e.g., fluorine, bromine) on a nitrobenzene derivative with a 2,2-difluoroethoxy group.
- Substrate Preparation : 2,4-Difluoro-1-nitrobenzene (536 mg, 3.37 mmol) is dissolved in dry tetrahydrofuran (THF, 5 mL) at 0°C.
- Nucleophile Generation : Trifluoroethanol is reacted with potassium tert-butoxide (378 mg, 3.37 mmol) in THF (4 mL) at 0°C to form the 2,2-difluoroethoxide ion.
- Reaction : The nucleophile is added dropwise to the substrate solution. After 30 minutes at 0°C, the mixture is quenched with ethyl acetate, washed with brine, and concentrated.
- Yield : 82–88% (reported for analogous reactions).
Key Factors :
- Temperature : Reactions at 0°C minimize side reactions (e.g., denitration).
- Solvent : Polar aprotic solvents (THF, DMF) enhance nucleophilicity.
Nitration of Pre-Functionalized Benzene Derivatives
Sequential Functionalization and Nitration
This method avoids direct NAS by first introducing the difluoroethoxy group to a fluorobenzene derivative, followed by nitration.
- Etherification : 1,3-Difluorobenzene reacts with 2,2-difluoroethanol in the presence of NaH (base) in DMF at 60°C for 6 hours.
- Nitration : The intermediate (2-(2,2-difluoroethoxy)-1,3-difluorobenzene) is treated with fuming HNO₃ and H₂SO₄ at −10°C to 0°C for 2 hours.
- Yield : 70–75% (lower due to competing ortho/para nitration).
Optimization :
- Nitrating Agents : Mixed acids (HNO₃/H₂SO₄) provide superior regioselectivity compared to acetyl nitrate.
- Positional Control : Electron-withdrawing fluorine atoms direct nitration to the para position relative to the difluoroethoxy group.
Phase-Transfer Catalyzed Synthesis
Water-Phase Alkylation
A solvent-free, eco-friendly approach utilizes phase-transfer catalysts (PTC) in aqueous alkaline media.
Protocol :
- Reagents : 4-Fluoro-2-nitrophenol, 2,2-difluoroethyl chloride, NaOH (50% w/w), tetrabutylammonium bromide (TBAB).
- Conditions : Reactants are stirred at 80°C for 12–24 hours.
- Yield : 65–70%.
Advantages :
Comparative Analysis of Methods
Trade-offs :
- NAS offers high yields but requires stringent temperature control.
- Phase-Transfer reduces waste but achieves lower purity.
Troubleshooting and Optimization
Common Challenges
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethoxy group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-(2,2-difluoroethoxy)-4-fluoroaniline.
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity and binding affinity. The difluoroethoxy group contributes to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 2-(2,2-difluoroethoxy)-4-fluoro-1-nitrobenzene and related compounds:
Key Observations :
Fluorine vs. Chlorine/Bromine: Fluorine’s smaller size and higher electronegativity improve solubility in polar solvents compared to bulkier halogens (e.g., bromine in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) .
Synthetic Utility: Compounds like 1-fluoro-4-methoxy-2-nitrobenzene (similarity 0.92) are reduced to diamine intermediates using SnCl₂·2H₂O .
Safety and Handling :
- Nitroaromatics with bromine (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit high toxicity, requiring immediate decontamination . The target compound’s fluorine and difluoroethoxy groups likely reduce acute toxicity but still demand standard nitro compound precautions (e.g., avoiding inhalation) .
Applications :
- Agrochemicals : 4-Chloro-1-ethoxy-2-nitrobenzene analogs are precursors to herbicides like nitrofluorfen . The target compound’s difluoroethoxy group may enhance pesticidal activity due to increased lipid solubility.
- Pharmaceuticals : High-similarity compounds (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) are intermediates in antibiotic synthesis .
Research Findings and Data Gaps
- Thermal Stability: No direct data exist for the target compound, but analogs like 1-fluoro-4-methoxy-2-nitrobenzene decompose above 200°C, suggesting similar stability .
- Solubility: The difluoroethoxy group likely improves solubility in ethanol or ethyl acetate compared to non-fluorinated ethers, as seen in extraction methods for related diamines .
- Environmental Impact : Fluorinated nitro compounds may exhibit slower degradation than chlorinated/brominated analogs, necessitating further ecotoxicological studies .
Biological Activity
2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene is a synthetic organic compound characterized by the presence of a nitro group and difluoroethoxy moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene is . The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The nitro group serves as an electron-withdrawing substituent, enhancing the compound's reactivity and binding affinity to biological targets. Additionally, the difluoroethoxy group contributes to its lipophilicity, affecting distribution within biological systems.
Antimicrobial Activity
Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with DNA replication processes. For instance, similar nitro-substituted compounds have shown efficacy against various bacterial strains .
Anticancer Properties
The potential anticancer activity of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene has been explored in vitro. Studies suggest that such compounds may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The electron-withdrawing nature of the nitro group may enhance interactions with DNA or proteins involved in cancer progression .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 2-(2,2-Difluoroethoxy)-4-fluoro-1-nitrobenzene:
- Antibacterial Activity : A study demonstrated that nitro-substituted aromatic compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance potency .
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines showed that similar compounds could inhibit cell growth and induce apoptosis through mechanisms involving DNA damage response pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
